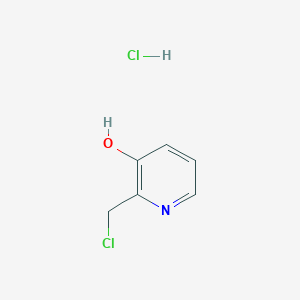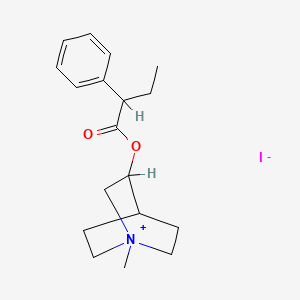
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
概述
描述
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDL-72222 and has a molecular weight of 268.28 g/mol. Its chemical formula is C13H14N2O4.
作用机制
The mechanism of action of methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves the inhibition of the serotonin transporter. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in an improvement in mood and a reduction in symptoms of depression.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. These include an increase in the concentration of serotonin in the brain, a reduction in the uptake of dopamine and norepinephrine, and an improvement in cognitive function.
实验室实验的优点和局限性
One of the main advantages of using methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of this protein in the regulation of mood and emotion. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate. One potential area of research is in the development of new antidepressant drugs based on this compound. Another area of research is in the study of the role of the serotonin transporter in the development of psychiatric disorders such as depression and anxiety.
Conclusion
This compound is a chemical compound that has potential applications in various fields of scientific research. Its high affinity for the serotonin transporter makes it a useful tool for studying the role of this protein in the regulation of mood and emotion. However, its potential toxicity limits its use in certain experiments. Further research is needed to fully understand the potential applications of this compound.
科学研究应用
Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the serotonin transporter, which is a key protein involved in the regulation of mood and emotion.
属性
IUPAC Name |
methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)7-4-6(11)5-8-9(7)15-3-2-14-8/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLLNNPRZMIPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728574 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819800-89-0 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)

![ethyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B1660614.png)








![3,4,5-triethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B1660631.png)

